molecular formula C15H22N2O4S B5449131 N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-2-methylpropanamide

N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-2-methylpropanamide

Cat. No.: B5449131
M. Wt: 326.4 g/mol
InChI Key: NGKODOBVDHUXDH-UHFFFAOYSA-N
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Description

The compound “N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-2-methylpropanamide” is an organic compound containing a pyrrolidinylsulfonyl group and a methoxy group attached to a phenyl ring, and a 2-methylpropanamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The phenyl ring provides a planar, aromatic base structure, while the pyrrolidinylsulfonyl and methoxy groups may introduce steric hindrance and affect the overall shape of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. The pyrrolidinylsulfonyl group could potentially participate in various organic reactions, such as substitution or elimination reactions. The methoxy group is often a good leaving group in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and methoxy groups could increase its solubility in polar solvents .

Properties

IUPAC Name

N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11(2)15(18)16-13-10-12(6-7-14(13)21-3)22(19,20)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKODOBVDHUXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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